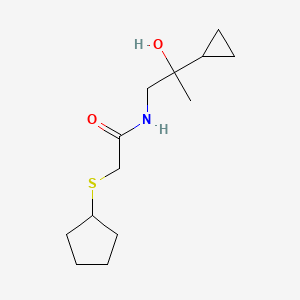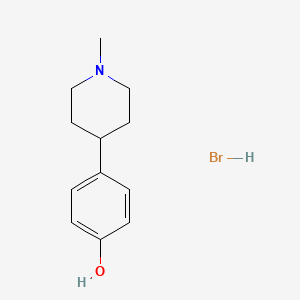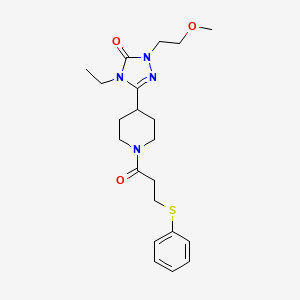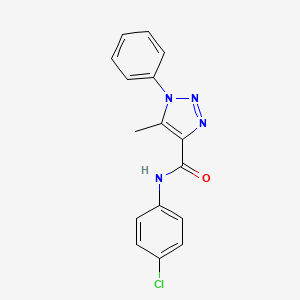![molecular formula C9H12F2N4O3 B2469551 Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247206-77-3](/img/structure/B2469551.png)
Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as DFP-10917 and belongs to the class of pyrazole-based compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DFP-10917 has been found to have a low toxicity profile in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate in lab experiments is its specificity for DHODH inhibition. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation of using DFP-10917 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate. One area of focus could be the development of more efficient synthesis methods to improve yield and purity of the compound. Additionally, further studies could investigate the potential of DFP-10917 in combination with other anticancer agents for enhanced therapeutic effect. Furthermore, the potential use of Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate in the treatment of other inflammatory diseases could also be explored.
Synthesemethoden
The synthesis of Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate involves the reaction of 3-carbamoyl-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid with methylamine and subsequent esterification with chloroacetic acid. The final product is obtained after purification through chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate has shown potential therapeutic applications in scientific research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. DFP-10917 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O3/c1-18-7(16)2-13-5-3-15(4-6(10)11)14-8(5)9(12)17/h3,6,13H,2,4H2,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPZZKVBWKCYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1C(=O)N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)



![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)




![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)
